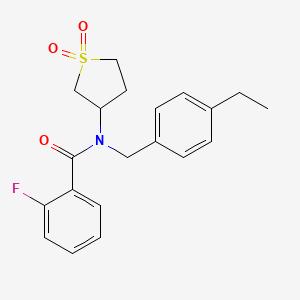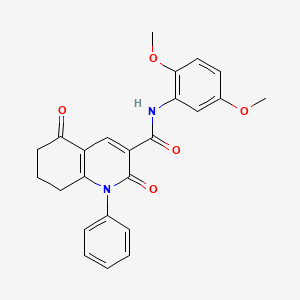![molecular formula C24H17ClFNO4 B11599625 (4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11599625.png)
(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a combination of aromatic rings, methoxy groups, and a dihydro-1,2-oxazol-5-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the methoxy and chlorofluorophenyl groups: These groups are typically introduced through substitution reactions using suitable reagents and catalysts.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (4E)-4-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
What sets (4E)-4-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE apart is its unique combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its complex structure allows for a wide range of chemical modifications and interactions, making it a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C24H17ClFNO4 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
(4E)-4-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C24H17ClFNO4/c1-29-22-13-15(10-11-21(22)30-14-18-19(25)8-5-9-20(18)26)12-17-23(27-31-24(17)28)16-6-3-2-4-7-16/h2-13H,14H2,1H3/b17-12+ |
InChI Key |
KBOOIAOTRZIBMM-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)OCC4=C(C=CC=C4Cl)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-5-(4-butoxy-3-ethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11599548.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11599551.png)
![(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11599554.png)
![4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid](/img/structure/B11599560.png)
![4-(2-methylphenyl)-3-[(1E)-prop-1-en-1-yl]-2-(thiophen-2-yl)-4H-chromene](/img/structure/B11599561.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599564.png)
![N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11599567.png)
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599576.png)


![11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599589.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B11599592.png)
![3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11599606.png)

